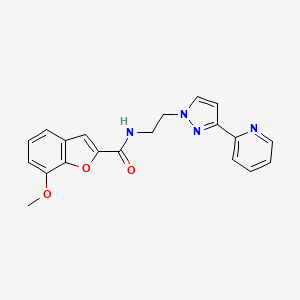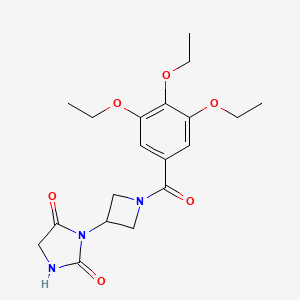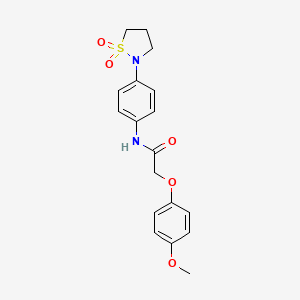
N1-isopentyl-N2-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-isopentyl-N2-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide is a useful research compound. Its molecular formula is C18H26N6O3 and its molecular weight is 374.445. The purity is usually 95%.
BenchChem offers high-quality N1-isopentyl-N2-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-isopentyl-N2-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Potential in Drug Discovery and Development
Compounds with intricate structures like N1-isopentyl-N2-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide often attract interest in the field of drug discovery. Their study could reveal novel interactions with biological targets, such as enzymes or receptors, potentially leading to the development of new therapeutic agents. Researchers might explore its binding affinity, specificity to certain proteins, or its role as a modulator of biological pathways. Such studies are foundational in the early stages of drug development, where the aim is to identify compounds with promising biological activity and favorable pharmacokinetic properties.
Chemical Synthesis and Optimization
The synthesis of complex organic molecules like this compound is a significant area of research within organic chemistry. Studies could focus on developing efficient, scalable synthetic routes or on the optimization of its chemical structure to enhance its biological activity or stability. Research in this area might also explore the use of novel reagents, catalysts, or green chemistry approaches to improve the synthesis process. This research is crucial for advancing the feasibility of producing such compounds on a larger scale, which is a critical step in the development of new drugs.
Structural Analysis and Characterization
Detailed structural analysis is essential for understanding the properties and potential applications of complex compounds. Research might involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to elucidate the compound's structure. Such studies provide insights into the molecule's conformation, electronic structure, and reactive sites, which are vital for guiding further modifications to enhance its therapeutic potential or to design related compounds with improved properties.
Biological Activity and Mechanism of Action
Investigations into the biological activity and mechanism of action of this compound could encompass a wide range of studies, from in vitro assays with isolated proteins to in vivo studies in model organisms. Research in this area aims to uncover the molecular basis of the compound's effects, including its interaction with specific cellular targets, impact on signaling pathways, and potential therapeutic uses. Understanding the mechanism of action is fundamental for the rational design of more effective and selective therapeutic agents.
References and Further Reading
For concrete studies, results, and detailed scientific discussion regarding "N1-isopentyl-N2-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide," direct access to scientific literature is essential. Researchers and interested readers should consult scientific databases and journals for the most current and comprehensive information. Key resources include:
- PubMed (https://pubmed.ncbi.nlm.nih.gov/)
- SciFinder (https://scifinder.cas.org/)
- Google Scholar (https://scholar.google.com/)
properties
IUPAC Name |
N-(3-methylbutyl)-N'-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O3/c1-5-6-13-10-15(25)22-18(20-13)24-14(9-12(4)23-24)21-17(27)16(26)19-8-7-11(2)3/h9-11H,5-8H2,1-4H3,(H,19,26)(H,21,27)(H,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZYRQDQLKQRMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C(=O)NCCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl N-[(2R)-1-aminopropan-2-yl]carbamate;hydrochloride](/img/structure/B2635290.png)




![2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2635300.png)
![Ethyl 2-(4-chlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2635302.png)
![2-(4-(2-Methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)piperazin-1-yl)ethanol](/img/structure/B2635303.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]furan-3-carboxamide](/img/structure/B2635307.png)
![2-fluoro-N-[phenyl(pyridin-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B2635308.png)


![1-[3-(4-Ethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2635312.png)